molecular formula C5H11BrO B1601201 1-Bromo-3-methoxybutane CAS No. 54149-15-4

1-Bromo-3-methoxybutane

Cat. No.: B1601201
CAS No.: 54149-15-4
M. Wt: 167.04 g/mol
InChI Key: WZWJYFKJSMJHDO-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxybutane is an organic compound with the molecular formula C5H11BrO. It is a colorless liquid that is commonly used in organic synthesis. The compound is characterized by the presence of a bromine atom and a methoxy group attached to a butane backbone. Its IUPAC name is this compound, and it has a molecular weight of 167.04 g/mol .

Preparation Methods

1-Bromo-3-methoxybutane can be synthesized through various methods. One common synthetic route involves the reaction of 3-methoxy-1-butanol with hydrobromic acid (HBr) under reflux conditions. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group is replaced by a bromine atom. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction.

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce this compound in larger quantities. These methods often optimize reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

1-Bromo-3-methoxybutane undergoes various chemical reactions, including:

  • Nucleophilic Substitution (S_N2): : This compound is prone to nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common nucleophiles include hydroxide ions (OH^-), alkoxide ions (RO^-), and amines (NH_3). The major products formed depend on the nucleophile used. For example, reaction with sodium methoxide (NaOCH_3) yields 3-methoxybutane.

  • Elimination (E2): : Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 3-methoxy-1-butene.

  • Oxidation and Reduction: : While less common, this compound can also participate in oxidation and reduction reactions. Oxidizing agents like potassium permanganate (KMnO_4) can oxidize the methoxy group to form corresponding carbonyl compounds .

Scientific Research Applications

1-Bromo-3-methoxybutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-3-methoxybutane primarily involves its reactivity as an alkylating agent. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. This process is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack.

In elimination reactions, the compound undergoes dehydrohalogenation, where a base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the bromine atom.

Comparison with Similar Compounds

1-Bromo-3-methoxybutane can be compared with other similar compounds, such as:

  • 1-Bromo-2-methoxypropane: : This compound has a similar structure but with a different position of the methoxy group. It exhibits similar reactivity in nucleophilic substitution and elimination reactions but may have different steric and electronic effects due to the position of the substituents.

  • 1-Bromo-3-methylbutane: : This compound lacks the methoxy group and has a methyl group instead. It undergoes similar S_N2 and E2 reactions but does not participate in reactions involving the methoxy group.

  • 1-Bromo-3-chloropropane: : This compound has a chlorine atom instead of a methoxy group. It is more reactive in nucleophilic substitution reactions due to the presence of two halogen atoms, making it a more potent alkylating agent .

Properties

IUPAC Name

1-bromo-3-methoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-5(7-2)3-4-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWJYFKJSMJHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10528907
Record name 1-Bromo-3-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54149-15-4
Record name 1-Bromo-3-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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